molecular formula C16H12N2O4 B463538 N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide CAS No. 118071-20-8

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide

Cat. No.: B463538
CAS No.: 118071-20-8
M. Wt: 296.28g/mol
InChI Key: VORYEIMFQLCOGI-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide is a synthetic organic compound characterized by the presence of an isoindole-1,3-dione moiety linked to a 4-methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of Isoindole-1,3-dione: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines under reflux conditions.

    Coupling with 4-Methoxybenzoyl Chloride: The isoindole-1,3-dione intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl groups in the isoindole-1,3-dione moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-hydroxybenzamide.

    Reduction: Formation of N-(1,3-dihydroxy-2H-isoindol-2-yl)-4-methoxybenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have shown that derivatives of this compound exhibit anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The isoindole-1,3-dione moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues, leading to the inhibition of enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzamide
  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-chlorobenzamide
  • N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitrobenzamide

Uniqueness

Compared to similar compounds, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-2-yl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-11-8-6-10(7-9-11)14(19)17-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-9H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORYEIMFQLCOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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